2,2'-Dithiobis(benzothiazole)

Catalog No.
S601011
CAS No.
120-78-5
M.F
C14H8N2S4
M. Wt
332.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-Dithiobis(benzothiazole)

CAS Number

120-78-5

Product Name

2,2'-Dithiobis(benzothiazole)

IUPAC Name

2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole

Molecular Formula

C14H8N2S4

Molecular Weight

332.5 g/mol

InChI

InChI=1S/C14H8N2S4/c1-3-7-11-9(5-1)15-13(17-11)19-20-14-16-10-6-2-4-8-12(10)18-14/h1-8H

InChI Key

AFZSMODLJJCVPP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)SSC3=NC4=CC=CC=C4S3

Solubility

less than 0.1 mg/mL at 70 °F (NTP, 1992)
INSOLUBLE IN WATER; AT 25 °C LESS THAN 0.5 G/100 ML ACETONE OR BENZENE, 0.2 G/100 ML CARBON TETRACHLORIDE, 0.5 G/100 ML NAPHTHA, 0.2 G/100 ML ALCOHOL, 0.2 G/100 ML ETHER; SOMEWHAT MORE SOL IN CHLOROFORM THAN CARBON TETRACHLORIDE
In water, <10mg/L
Solubility in water: very poo

Synonyms

2,2’-Dithiobisbenzothiazole, 1,2-Bis(2-benzothiazolyl) disulfide; 2,2’-Benzothiazolyl disulfide; 2,2’-Benzothiazyl disulfide; 2,2’-Dibenzothiazole disulfide; 2,2’-Dibenzothiazolyl disulfide; 2,2’-Dithiobis[benzothiazole]; 2-Benzothiazolyl disulfide;

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SSC3=NC4=CC=CC=C4S3

Synthesis and Characterization:

2,2'-Dithiobisbenzothiazole (also known as dibenzothiazyl disulfide) is a well-established organic compound with the chemical formula C₁₄H₈N₂S₄. Its synthesis involves various methods, including the oxidative coupling of 2-mercaptobenzothiazole with various oxidizing agents like hydrogen peroxide or ferric chloride []. Researchers have also explored alternative synthetic routes using microwave irradiation or ionic liquids, aiming to improve efficiency and environmental sustainability [, ]. Characterization of 2,2'-dithiobisbenzothiazole typically involves spectroscopic techniques like infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to confirm its structure and purity [].

Applications in Material Science:

The primary application of 2,2'-dithiobisbenzothiazole lies in the field of material science, particularly as an accelerator in the rubber industry. It promotes the vulcanization process, which improves the strength, elasticity, and thermal stability of rubber products []. Research efforts have focused on understanding the underlying mechanisms of its action and exploring its potential for developing new rubber formulations with enhanced properties [].

Biological Activities:

While not extensively explored, some research suggests potential biological activities of 2,2'-dithiobisbenzothiazole. Studies have reported its antibacterial and antifungal properties against various microorganisms [, ]. However, further investigation is needed to understand the specific mechanisms of action and potential applications in this area.

Safety Considerations:

It is crucial to note that 2,2'-dithiobisbenzothiazole is a known allergen and dermatological sensitizer. It can cause skin irritation and allergic reactions upon contact. Therefore, appropriate personal protective equipment must be worn when handling this compound, and adherence to safety protocols is essential [].

2,2'-Dithiobis(benzothiazole) is a chemical compound with the molecular formula C₁₄H₈N₂S₄. It is a yellow crystalline solid that features two benzothiazole units linked by a disulfide bond. This compound is primarily recognized for its role as a vulcanization accelerator in the rubber industry, enhancing the elasticity and durability of rubber products. Additionally, it serves as a standardized chemical allergen, with physiological effects linked to increased histamine release .

  • Skin irritation: MBTS can cause allergic contact dermatitis upon prolonged or repeated exposure [].
  • Respiratory irritation: Inhalation of MBTS dust may irritate the respiratory tract [].
  • Environmental hazard: MBTS can be toxic to aquatic life [].
  • Carcinogenicity: Although not classified as a carcinogen by major regulatory agencies [], some studies suggest a potential link between long-term exposure to MBTS and certain cancers. However, further research is needed to confirm this link.

The primary chemical reaction involving 2,2'-dithiobis(benzothiazole) is its oxidation from sodium mercaptobenzothiazole. This process can be catalyzed by various oxidizing agents, including potassium bromate and chlorine in the presence of surfactants to minimize particle formation. The general reaction can be summarized as follows:

2 Mercaptobenzothiazole+Oxidizing Agent2 2 Dithiobis benzothiazole \text{2 Mercaptobenzothiazole}+\text{Oxidizing Agent}\rightarrow \text{2 2 Dithiobis benzothiazole }

This reaction is crucial for producing the compound efficiently while minimizing environmental waste .

2,2'-Dithiobis(benzothiazole) exhibits several biological activities. It has been studied for its potential antitumor effects and its role in inducing oxidative stress in cells, which can lead to apoptosis in cancer cells. Additionally, it acts as a sensitizer in allergic reactions due to its ability to increase histamine levels .

The synthesis of 2,2'-dithiobis(benzothiazole) can be achieved through various methods:

  • Oxidation of Sodium Mercaptobenzothiazole: This method involves reacting sodium mercaptobenzothiazole with an oxidizing agent like chlorine or potassium bromate in an aqueous medium, often requiring surfactants to control particle size .
  • Acidic Aqueous Medium: An alternative method utilizes sulfuric acid and sodium nitrate to facilitate the oxidation process. This method has been noted for its efficiency but poses environmental concerns due to waste generation .
  • Photochemical Methods: Recent studies have explored photo

The primary applications of 2,2'-dithiobis(benzothiazole) include:

  • Rubber Industry: It is extensively used as a vulcanization accelerator, improving the mechanical properties of rubber products.
  • Chemical Synthesis: The compound serves as a building block for synthesizing other chemical entities and materials.
  • Biological Research: Its role as an allergen and potential antitumor agent makes it significant in pharmacological studies .

Research has indicated that 2,2'-dithiobis(benzothiazole) interacts with various biological systems, influencing cellular mechanisms related to oxidative stress and apoptosis. Studies have documented its ability to form reactive species that can modify cellular components, leading to potential therapeutic applications in cancer treatment .

Several compounds share structural or functional similarities with 2,2'-dithiobis(benzothiazole). Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
BenzothiazoleContains a single benzothiazole unitUsed as a precursor for various chemical syntheses
2-MercaptobenzothiazoleContains a thiol groupPrecursor for the synthesis of 2,2'-dithiobis(benzothiazole)
Thiuram DisulfidesContains multiple disulfide linkagesCommonly used as a rubber accelerator but differs in reactivity
DithiocarbamatesContains a dithiocarbamate structureKnown for fungicidal properties but lacks benzothiazole moiety

The uniqueness of 2,2'-dithiobis(benzothiazole) lies in its dual benzothiazole structure which enhances its reactivity and utility in both industrial applications and biological research contexts .

Physical Description

2,2'-dithiobisbenzothiazole is a cream to light yellow powder. (NTP, 1992)
Dry Powder, Pellets or Large Crystals; Pellets or Large Crystals; Pellets or Large Crystals, Water or Solvent Wet Solid; Dry Powder; Dry Powder, Other Solid; Other Solid
Pale yellow or cream to off-white odorless solid; [HSDB] Colorless to pale yellow powder; [MSDSonline]
YELLOW POWDER WITH CHARACTERISTIC ODOUR.

Color/Form

PALE YELLOW NEEDLES FROM BENZENE
FREE-FLOWING POWDER
Cream to off-white powder or pellets

XLogP3

5.6

Hydrogen Bond Acceptor Count

6

Exact Mass

331.95703296 g/mol

Monoisotopic Mass

331.95703296 g/mol

Flash Point

518 °F (NTP, 1992)
257 °C

Heavy Atom Count

20

Density

1.54 (NTP, 1992) - Denser than water; will sink
1.50
Density (at 20 °C): 1.5 g/cm³

LogP

4.5

Odor

ODORLESS

Decomposition

WHEN HEATED TO DECOMPOSITION, SUCH MATERIALS CAN EVOLVE HIGHLY TOXIC FUMES CONTAINING SO(X). /SULFUR COMPD/

Melting Point

334 °F (NTP, 1992)
180 °C
MP: 168 °C MIN /COMMERCIAL PRODUCT/

UNII

6OK753033Z

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Drug Indication

2,2'-Dibenzothiazyl disulfide is approved for use within allergenic epicutaneous patch tests which are indicated for use as an aid in the diagnosis of allergic contact dermatitis (ACD) in persons 6 years of age and older.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Impurities

Impurities found in product: oil, sodium chloride, mercaptobenzothiazole, water, petroleum ether extractables

Other CAS

120-78-5
22405-83-0

Absorption Distribution and Excretion

To determine the metabolic disposition of (l4)C-2-mercaptobenzothiazole (MBT) and (14)C-2-mercaptobenzothiazole disulfide (MBTS) male and female rats were dosed topically. Topical doses were 36.1 ug/animal for (14)C-MBT and 33.6 ug/animal for (14)C-MBTS. Although more MBT passed through the skin than MBTS and although relative to rats, guinea pigs absorbed a greater percentage of the dose (33.4% compared to 16.1-17.5% of the MBT and 12.2% compared to 5.94-7.87% for MBTS) the disposition of radioactivity derived from the two compounds was similar. Washing of the skin removed more of the radioactivity from guinea pigs than from rats. For both sexes of rats dosed iv with (14)C-MBT 0.602 mg/kg) or (14)C-MBTS 0.571 mg/kg) disposition of the compounds was similar. In 72 hr, 90.9-101% of the dose appeared in the urine and 3.79-15.1% in the feces. At this time a small portion of the administered radioactivity (1.52-1.96% of the dose) remained associated with erythrocytes. Oral dosing of rats for 14 days with unlabeled MBT (0.510 mg/kg/day) prior to a single dose of (14)C-MBT (0.503 mg/kg) or with unlabeled MBTS (0.521 mg/kg/day) prior to a single dose of (14)C-MBTS (0.730 mg/kg). For both sexes disposition of the compounds was similar. At 96 hr after dosing a small portion of the administered radioactivity (1.20-1.69% of the dose) remained associated with erythrocytes most of which was bound to the membranes. For both compounds and sexes 60.8-101% of the radioactivity administered appeared in the urine and 3.46-9.99% in the feces in 96 hr. At the time only trace amounts of radioactivity remained in tissues other than blood. Of these tissues thyroid contained the highest concentration. In the urine there was a detectable MBT or MBTS but there were two metabolites one of which was identified as a thioglucuronide derivative of MBT. The other was possibly a sulfonic acid derivative of MBT. In conclusion there were similarities in absorption, distribution, and metabolism of (14)C-MBT and (14)C-MBTS in rats and in guinea pigs, indicating that (14)C-MBTS was readily converted to (14)C-MBT.

Metabolism Metabolites

The metabolic fate of the sulfur atom in the sulfhydryl group of 2-thiobenzothiazole (TBT) metabolites was examined in a series of experiments in rats using (14)C and (35)S labeled L-cysteine and TBT metabolites. Male Wistar rats were orally administered (14)C labeled N-oxydiethylene-2-benzothiazole ODEBT, (35)S labeled ODEBT, (35)S labeled 2-mercaptobenzothiazole (MBT) and (35)S labeled 2,2'-dibenzothiazyl-disulfide (BTDS). Urine and feces were collected periodically for 72 hours and the urinary and fecal metabolites were determined. The urinary level of 2-benzothiazyl-mercapturic acid (BTMA) was determined in rats administered OCEBT orally. The incorporation of (14)C or (35)S labeled L-cysteine was determined in rats administered ODEBT orally. Glutathione conjugates of MBT from biliary metabolites were determined in rat liver in vitro. The (35)S retention ratios in BTDS and MBT was over 90%. In BTMA only 0.5% of the (35)S was retained. The ratios of conjugated to nonconjugated radioactivity obtained using (35)S labeled compounds were reduced when compared to those found for (14)C labeled compounds. Coadministration of cysteine increased the hepatic glutathione level and mercapturate excretion while inclusion of the glutathione synthetase inhibitor L-methionine-SR-sulfoximine decreased levels. The /data indicate/ that the sulfur atom in BTMA is mostly replaced by the endogenous sulfur from the cysteine pool.

Wikipedia

2,2'-dithiobisbenzothiazole

Biological Half Life

0.12 Days

Methods of Manufacturing

OXIDATION OF 2-MERCAPTOBENZOTHIAZOLE

General Manufacturing Information

Wholesale and Retail Trade
Transportation Equipment Manufacturing
Synthetic Rubber Manufacturing
Rubber Product Manufacturing
Adhesive Manufacturing
Other (requires additional information)
Benzothiazole, 2,2'-dithiobis-: ACTIVE

Analytic Laboratory Methods

2 -MERCAPTOBENZOTHIAZOLE IN FISH OR IN AQUARIUM WATER WAS ANALYZED BY HIGH-SPEED LIQ CHROMATOGRAPHY.
An analytical quantitative high-pressure liquid chromatography (HPLC) method was developed for simultaneous determination of all mercaptobenzothiazole derivatives in the mercapto mix patch testing standard. The stability of the mercaptobenzothiazoles constituting the mercapto mix was studied both in petrolatum and in buffer solution at pH 6.5 with and without glutathione. In petrolatum vehicle, dibenzothiazyl disulfide was the dominant compound found in stored mercapto mix. In buffer solution at pH 6.5, 2-mercaptobenzothiazole and the sulfenamide derivatives morpholinyl mercaptobenzothiazole and N-cyclohexyl-2-benzothiazyl sulfenamide were converted into dibenzothiazyl disulfide. In the presence of glutathione, both the sulfenamide derivatives and the dibenzothiazyl disulfide were rapidly converted into 2- mercaptobenzothiazole. The findings explain the cross-sensitivities reported for the mercaptobenzothiazole group as a result of chemical reactions resulting in one main hapten. The use of a single substance for patch testing for mercaptobenzothiazole hypersensitivity is reported.

Storage Conditions

MATERIALS WHICH ARE TOXIC AS STORED OR WHICH CAN DECOMPOSE INTO TOXIC COMPONENTS...SHOULD BE STORED IN A COOL WELL VENTILATED PLACE, OUT OF THE DIRECT RAYS OF THE SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD, AND SHOULD BE PERIODICALLY INSPECTED. INCOMPATIBLE MATERIALS SHOULD BE ISOLATED...

Dates

Modify: 2023-08-15
Jung JH, McLaughlin JL, Stannard J, Guin JD: Isolation, via activity-directed fractionation, of mercaptobenzothiazole and dibenzothiazyl disulfide as 2 allergens responsible for tennis shoe dermatitis. Contact Dermatitis. 1988 Oct;19(4):254-9. [PMID:3219832]

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